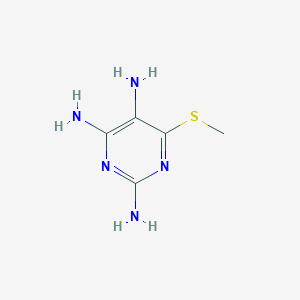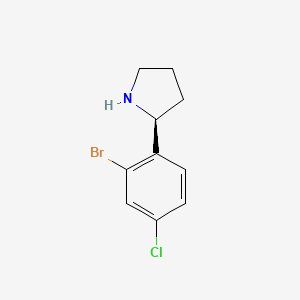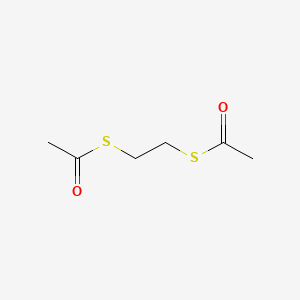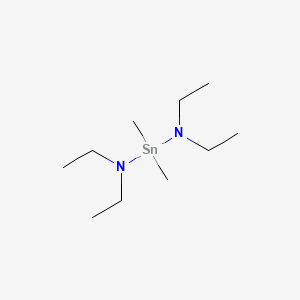
N,N,N',N'-Tetraethyl-1,1-dimethylstannanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine is an organotin compound characterized by the presence of tin (Sn) bonded to nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine typically involves the reaction of dimethyltin dichloride with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents like ethanol or methanol under mild conditions.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in the manufacturing of plastics and coatings.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the stabilization of reactive intermediates in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar coordination properties but different steric and electronic effects.
N,N,N’,N’-Tetraethyl-1,3-propanediamine: Another organotin compound with a different carbon chain length, affecting its reactivity and applications.
Uniqueness
N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine is unique due to its specific combination of ethyl and methyl groups attached to the tin center, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specialized applications where precise control of reactivity and selectivity is required.
Eigenschaften
CAS-Nummer |
1185-22-4 |
|---|---|
Molekularformel |
C10H26N2Sn |
Molekulargewicht |
293.04 g/mol |
IUPAC-Name |
N-[diethylamino(dimethyl)stannyl]-N-ethylethanamine |
InChI |
InChI=1S/2C4H10N.2CH3.Sn/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H3;/q2*-1;;;+2 |
InChI-Schlüssel |
IAVZWAVUJJWKMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)[Sn](C)(C)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


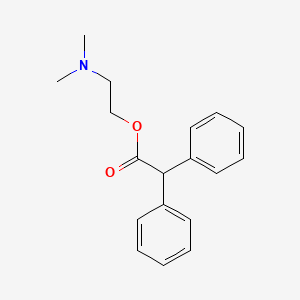
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)

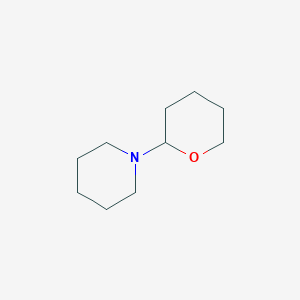
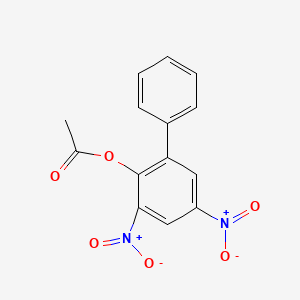
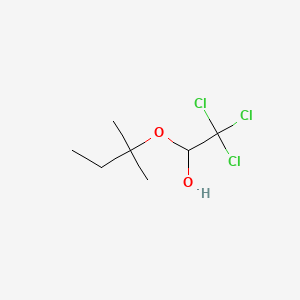

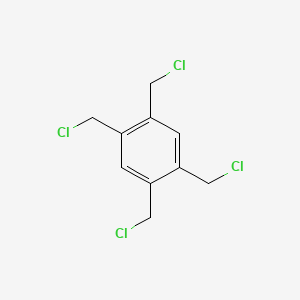
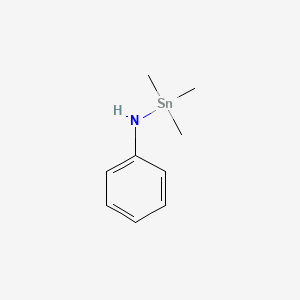
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
